8-Methoxy-5-methylchroman-4-amine

Description

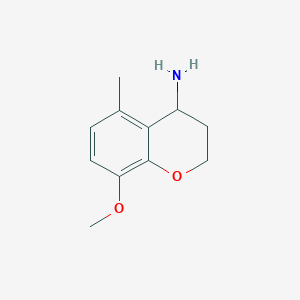

8-Methoxy-5-methylchroman-4-amine is a chroman derivative featuring a saturated benzopyran ring system with substituents at positions 4, 5, and 6. The compound includes:

- Methoxy group (-OCH₃) at position 8,

- Methyl group (-CH₃) at position 5,

- Primary amine (-NH₂) at position 4.

Chroman-based structures are pharmacologically significant due to their ability to interact with central nervous system receptors, particularly serotonin (5-HT) receptors .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

8-methoxy-5-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C11H15NO2/c1-7-3-4-9(13-2)11-10(7)8(12)5-6-14-11/h3-4,8H,5-6,12H2,1-2H3 |

InChI Key |

AAYYHZYAZZAUEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(CCOC2=C(C=C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-methylchroman-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction followed by amination. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to achieve the desired product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Various nucleophiles like halides, under basic or acidic conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced amine derivatives.

Substitution: Substituted chroman derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Methoxy-5-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 8-Methoxy-5-methylchroman-4-amine and related compounds:

Key Observations:

Ring Saturation: Chroman derivatives (saturated) exhibit enhanced metabolic stability compared to unsaturated chromenes, which may influence pharmacokinetics .

Substituent Positioning: Methoxy Group: The 8-methoxy group in the target compound differs from 5-methoxy in (+)-S 20497. Amine Group: The 4-amine in the target compound contrasts with 3-N-propylamino in (+)-S 20498. Amine positioning significantly impacts receptor binding; 4-amine may favor interactions with distinct biological targets.

Functional Groups: The methyl group at position 5 in the target compound enhances lipophilicity compared to bulkier substituents (e.g., azaspiro-dione in (+)-S 20499), which could influence blood-brain barrier penetration . Ketone vs. Amine: 5-Methoxy-4-Chromanone (ketone) serves as a precursor for amine derivatives.

Receptor Binding and Activity

- (+)-S 20499: Demonstrates nanomolar affinity (Ki = 0.19 nM) for 5-HT1A receptors, acting as a potent agonist . The azaspiro-dione and propylamino groups likely contribute to its high affinity.

- However, the absence of a propylamino group may reduce affinity compared to (+)-S 20499.

Biological Activity

8-Methoxy-5-methylchroman-4-amine is a chroman derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure with a methoxy group at the 8th position, a methyl group at the 5th position, and an amine group at the 4th position of the chroman ring. The combination of these functional groups contributes to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.

The molecular formula of this compound is C11H15NO2, with a molecular weight of 193.24 g/mol. Its structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 8-methoxy-5-methyl-3,4-dihydro-2H-chromen-4-amine |

| InChI Key | AAYYHZYAZZAUEQ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor or activator of various enzymes and receptors, influencing cellular processes such as apoptosis and cell proliferation. The exact mechanisms remain under investigation, but preliminary studies suggest its role in modulating pathways relevant to neurodegenerative diseases and cancer.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has demonstrated significant inhibitory effects on human tumor cells such as SK-LU-1, HepG2, and MCF7, with IC50 values ranging from approximately 11 to 14 µM . This suggests potential utility in cancer therapeutics.

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. It has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative disorders like Alzheimer's disease. In vitro assays demonstrated that certain derivatives exhibited strong protective effects against oxidative stress-induced cytotoxicity in neuronal cell lines .

Antimicrobial Activity

In addition to its anticancer and neuroprotective properties, this compound has been investigated for antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, indicating a potential role as an antimicrobial agent.

Case Studies

- Cytotoxicity against Tumor Cells : A study evaluated the cytotoxic effects of several chroman derivatives, including this compound, on human tumor cell lines. The results indicated that this compound exhibited notable cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

- Neuroprotective Mechanism : In a study focusing on Alzheimer’s disease models, derivatives of this compound were shown to inhibit Aβ aggregation significantly. This property suggests potential applications in developing multi-target drugs for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | ~11 | Anticancer |

| 5-Methylchroman-4-amine | >20 | Anticancer |

| Chroman-4-one | ~15 | Antioxidant |

This table illustrates that while similar compounds exhibit some biological activities, this compound demonstrates superior potency in certain assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.